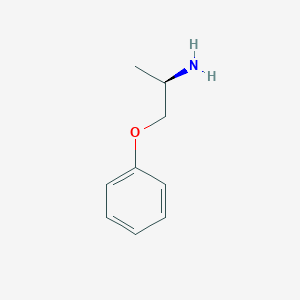

(R)-1-phenoxypropan-2-aMine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13NO |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

(2R)-1-phenoxypropan-2-amine |

InChI |

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1 |

Clave InChI |

IKYFHRVPKIFGMH-MRVPVSSYSA-N |

SMILES isomérico |

C[C@H](COC1=CC=CC=C1)N |

SMILES canónico |

CC(COC1=CC=CC=C1)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for R 1 Phenoxypropan 2 Amine

Enzymatic Biocatalysis for Stereoselective Synthesis

Enzymatic biocatalysis has emerged as a powerful tool for the production of enantiomerically pure amines. The high stereoselectivity of enzymes like ω-transaminases allows for the direct synthesis of the desired (R)-enantiomer of 1-phenoxypropan-2-amine from its corresponding ketone.

The core of the enzymatic approach to (R)-1-phenoxypropan-2-amine is the asymmetric amination of 1-phenoxy-2-propanone, catalyzed by ω-transaminases. researchgate.net These pyridoxal-5'-phosphate (PLP) dependent enzymes transfer an amino group from an amino donor to the ketone substrate, creating a new chiral center with high enantiomeric excess. researchgate.netfrontiersin.org The reaction is reversible, and various strategies are employed to drive the equilibrium towards the desired amine product. mdpi.com

To enhance the operational stability and reusability of biocatalysts, ω-transaminases are often utilized in an immobilized form. Immobilized whole-cell biocatalysts, in particular, offer several advantages, including the elimination of costly enzyme purification steps and the protection of the enzyme from harsh reaction conditions.

In the synthesis of related (R)-1-phenylpropan-2-amine derivatives, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully applied. nih.gov For the synthesis of novel disubstituted 1-phenylpropan-2-amines, optimization of the asymmetric synthesis using such biocatalysts led to high conversions (88–89%) and excellent enantiomeric excess (>99% ee). nih.gov This approach demonstrates the potential for developing robust and efficient processes for the production of this compound. The use of co-solvents, such as dimethylsulfoxide (DMSO), has also been shown to improve conversion rates in transamination reactions. researchgate.net

| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Immobilized whole-cell (R)-transaminase | 1-(3',4'-disubstituted phenyl)propan-2-one | (R)-1-(3',4'-disubstituted phenyl)propan-2-amine | 88-89 | >99 | nih.gov |

Despite their potential, wild-type ω-transaminases often exhibit limitations such as low activity towards bulky substrates like 1-phenoxy-2-propanone, narrow substrate scope, and susceptibility to inhibition. researchgate.netnih.gov Protein engineering has become an indispensable tool to overcome these drawbacks and tailor the properties of ω-transaminases for specific industrial applications. researchgate.netfrontiersin.org

Rational design, guided by the three-dimensional structure of the enzyme, allows for targeted modifications of the active site to improve catalytic efficiency and substrate specificity. researchgate.netsemanticscholar.org This approach involves identifying key amino acid residues in the substrate-binding pocket and introducing specific mutations via site-directed mutagenesis. nih.gov For instance, engineering the active site of an (S)-selective ω-transaminase from Ochrobactrum anthropi by mutating residues in the small binding pocket allowed it to accommodate bulkier substituents. nih.gov Similarly, rational design has been used to alter the enantiopreference of transaminases, which could be a valuable strategy for developing (R)-selective enzymes. almacgroup.com

A specific study focused on engineering an ω-transaminase from Nocardioides sp. CER19 (NsTA) to improve its activity towards the synthesis of this compound. The research involved modifications to both the binding pocket and the substrate access tunnel of the enzyme. By employing protein engineering, researchers aimed to enhance the enzyme's ability to accommodate the bulky phenoxypropyl group of the substrate and facilitate the entry of the substrate into the active site and the exit of the product. researchgate.net This targeted engineering approach is crucial for optimizing the catalytic performance for sterically demanding substrates like 1-phenoxy-2-propanone.

| Enzyme Variant | Engineering Strategy | Target | Improvement | Reference |

| NsTA Mutant | Rational Design & Site-Directed Mutagenesis | Binding Pocket & Access Tunnel | Enhanced activity for this compound | researchgate.net |

Several strategies have been developed to mitigate these inhibitory effects. One common approach is the use of a two-phase system or the in-situ removal of the inhibitory product. For example, the volatile ketone co-product can be removed to shift the reaction equilibrium. Process engineering strategies, such as fed-batch addition of the substrate, can also prevent the detrimental effects of high substrate concentrations. nih.gov From a protein engineering perspective, mutations can be introduced to decrease the enzyme's sensitivity to inhibitors. For instance, in the development of an (R)-selective transaminase for the manufacturing of sitagliptin, protein engineering was employed to address strong ketone inhibition. nih.gov

| Inhibition Type | Mitigation Strategy | Description | Reference |

| Product Inhibition | In-situ product removal | Removal of the ketone by-product (e.g., acetone) to shift the reaction equilibrium. | nih.gov |

| Substrate Inhibition | Fed-batch substrate addition | Gradual addition of the substrate to maintain a low concentration and avoid enzyme inhibition. | nih.gov |

| Ketone Inhibition | Protein Engineering | Modifying the enzyme structure to reduce its sensitivity to high concentrations of the ketone substrate or product. | nih.gov |

Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

Process Optimization for High Enantiomeric Purity and Conversion

Achieving optimal performance in the biocatalytic synthesis of this compound requires meticulous control over various reaction parameters. Factors such as temperature, pH, and the solvent system have a profound impact on enzyme activity, stability, and stereoselectivity, which in turn dictate the final conversion and enantiomeric purity of the product.

The catalytic performance of enzymes, such as transaminases used for amine synthesis, is highly dependent on the reaction environment. Temperature and pH are critical parameters that must be optimized to ensure maximum enzyme activity and stability. researchgate.net

Temperature: Enzyme activity typically increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of catalytic function. For instance, in the transamination of a similar compound, 1-(3-methylphenyl)ethan-1-one, using an (R)-transaminase (ATA-025), the optimal temperature was found to be around 45°C. A significant decrease in conversion was observed at temperatures above 50°C and below 40°C, which is attributed to thermal inactivation or insufficient energy for enzyme activation, respectively. researchgate.net

pH: The pH of the reaction medium influences the ionization state of both the enzyme's active site residues and the substrate, which is crucial for substrate binding and catalysis. researchgate.net For transaminase-catalyzed reactions, a slightly alkaline pH is often optimal. In the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a maximum conversion of over 98% was achieved at a pH of 8.0. researchgate.net Deviations from the optimal pH can lead to a decrease in both specific activity and chiral selectivity. researchgate.net

Solvent Systems: The choice of solvent is critical, especially when dealing with substrates that have poor aqueous solubility. While biocatalytic reactions are often performed in aqueous buffers, organic co-solvents can be introduced to improve substrate and product solubility. However, the presence of organic solvents can also impact enzyme stability and activity. In a study using ATA-025, dimethylsulfoxide (DMSO) at 10% (v/v) was found to be an effective co-solvent, yielding significantly higher conversion (78%) compared to reactions without a co-solvent (16%). researchgate.net The compatibility of the enzyme with the solvent system is a key consideration for process optimization.

| Parameter | Condition | Conversion (%) | Notes |

|---|---|---|---|

| Temperature (°C) | 40 | ~85 | Optimal temperature balances enzyme activity and stability. Below 40°C, activation energy is limiting; above 50°C, thermal inactivation occurs. researchgate.net |

| 45 | 99.0 | ||

| 55 | ~60 | ||

| pH | 7.0 | ~92 | pH affects the ionization states of the enzyme and substrate, impacting binding and catalytic efficiency. researchgate.net |

| 8.0 | 98.2 | ||

| 9.0 | ~90 | ||

| Co-solvent (10% v/v) | None (Control) | 16.0 | Co-solvents can enhance substrate solubility but must be compatible with the enzyme. DMSO showed superior performance. researchgate.net |

| Dimethylsulfoxide (DMSO) | 78.0 | ||

| N,N-Dimethylformamide (DMF) | 30.0 |

For the large-scale production of this compound, continuous-flow processing offers significant advantages over traditional batch reactors, including enhanced productivity, better process control, and easier scalability. bohrium.comwhiterose.ac.uk This methodology typically involves the immobilization of the biocatalyst, such as a whole-cell or an isolated enzyme, within a packed-bed reactor (PBR). whiterose.ac.uk

In a continuous-flow setup, a solution containing the substrate is continuously passed through the reactor containing the immobilized enzyme. This configuration allows for high catalyst loading, efficient mass transfer, and straightforward separation of the product from the biocatalyst, which can be reused for extended periods. mdpi.com Immobilization of transaminases in materials like sol-gels has been shown to create robust biocatalysts with the necessary mechanical and chemical stability for long-term continuous processes. mdpi.com

Researchers have successfully implemented continuous-flow systems for the kinetic resolution of various racemic amines using immobilized transaminases. mdpi.com By optimizing parameters such as substrate concentration and flow rate, it is possible to achieve high conversion (approaching the theoretical maximum of 50% for kinetic resolution) and excellent enantiomeric excess (>98%). mdpi.com This approach not only intensifies the process but also facilitates integration with downstream purification steps, making it a highly efficient strategy for preparative scale production of enantiopure amines. bohrium.com

Biocatalytic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This method leverages the stereoselectivity of an enzyme, which preferentially catalyzes the reaction of one enantiomer over the other. The result is a mixture of the unreacted, enantiomerically enriched substrate and the converted product, which can then be separated. For the production of this compound, this typically involves the resolution of racemic 1-phenoxypropan-2-amine, where the (S)-enantiomer is selectively converted by the enzyme, leaving the desired (R)-enantiomer unreacted.

Lipases are versatile and robust enzymes that are frequently employed for the kinetic resolution of racemic amines through enantioselective acylation. organic-chemistry.orgmdpi.com In this approach, a racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, forming an amide, while leaving the other enantiomer untouched.

The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym-435, are commonly used due to their broad substrate scope and high stability. organic-chemistry.orgorganic-chemistry.org The reaction can be driven to completion for one enantiomer, theoretically yielding the unreacted amine and the acylated product with high enantiomeric excess. For example, the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related compound, was optimized using Candida rugosa lipase, yielding a product with high enantiomeric purity. mdpi.com Dynamic kinetic resolution (DKR) protocols, which combine lipase-catalyzed resolution with in-situ racemization of the unreacted enantiomer using a chemical catalyst (e.g., a palladium nanocatalyst), can overcome the 50% yield limitation of standard kinetic resolution, enabling the theoretical conversion of 100% of the racemate into a single enantiomeric product. organic-chemistry.orgacs.org

Transaminases (TAs), particularly ω-transaminases, offer a powerful alternative for the kinetic resolution of racemic amines with exceptional stereoselectivity. rsc.org In this process, an (S)-selective transaminase can be used to selectively deaminate the (S)-enantiomer of racemic 1-phenoxypropan-2-amine to its corresponding ketone (1-phenoxy-2-propanone), leaving the desired this compound in high enantiomeric purity. mdpi.comnih.gov

A key challenge in transaminase-catalyzed resolutions is the unfavorable reaction equilibrium. rsc.org To drive the reaction towards completion, the ketone co-product must be removed. A highly effective strategy involves coupling the transaminase reaction with a second enzymatic system. For instance, an amino acid oxidase can be used to recycle the pyruvate co-substrate, which shifts the equilibrium. rsc.orgnih.gov This approach, combining an (R)-selective transaminase with a D-amino acid oxidase, has been shown to resolve racemic amines at concentrations up to 100 mM, achieving ~50% conversion and yielding the remaining (S)-amine with 99% enantiomeric excess. rsc.org

| Racemic Amine Substrate | Enzyme System | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Remaining Amine (%) |

|---|---|---|---|---|

| α-Methylbenzylamine | (R)-selective TA (ATA-117) + D-AAO | 1 | 50 | 99 [(S)-amine] |

| 1-Aminoindan | (S)-selective TA (ATA-113) + L-AAO | 24 | 49 | >99 [(R)-amine] |

| 4-Fluoro-α-methylbenzylamine | (R)-selective TA (ATA-117) + D-AAO | 5 | 49 | >99 [(S)-amine] |

| Metaraminol | (S)-selective TA (ATA-113) + L-AAO | 24 | 50 | >99 [(R)-amine] |

Multienzymatic Cascade Reactions for the Synthesis of this compound Derivatives

Multienzymatic cascade reactions, where multiple enzymatic steps are performed concurrently in a single pot, represent a sophisticated approach to chemical synthesis that mimics natural metabolic pathways. nih.govkaust.edu.sa These cascades are highly efficient as they eliminate the need for isolating and purifying intermediates, which reduces waste, saves time, and can help overcome unfavorable thermodynamic equilibria by immediately consuming the product of a preceding step. kaust.edu.samdpi.com

For the synthesis of derivatives of this compound, a transaminase can be coupled with other enzymes in a cascade. For example, a cascade could be designed where an alcohol dehydrogenase first oxidizes a precursor alcohol to the corresponding ketone (1-phenoxy-2-propanone). This ketone intermediate is then directly aminated in situ by an (R)-selective transaminase to yield the final chiral amine derivative. nih.gov Such systems often require cofactor regeneration, which can be achieved by including a third enzyme, like glucose dehydrogenase or formate dehydrogenase, to recycle the NAD(P)H or NAD(P)+ required by the oxidoreductases. mdpi.com

These one-pot, multi-enzyme systems push the boundaries of biocatalysis, enabling the synthesis of complex chiral molecules from simple, achiral starting materials with high atom economy and stereoselectivity. kaust.edu.saacs.org The development of transaminase-triggered cascades has been particularly valuable for creating complex N-heterocycles and other high-value molecules. nih.gov

Integrated Amine Transaminase-Lipase Systems for Chiral Amide Synthesis

A sophisticated approach to synthesizing chiral amides from prochiral precursors involves the integration of multiple enzyme systems in a cascade reaction. One such system combines the stereoselective power of an amine transaminase (ATA) with the acylating capability of a lipase. This dual-enzyme system has been successfully applied to produce (R)-N-(1-phenoxypropan-2-yl)acetamide. rsc.org

In this cascade, an amine transaminase first converts a prochiral ketone into the corresponding chiral amine, this compound. Subsequently, a lipase catalyzes the acylation of this amine to form the final chiral amide. A significant challenge in this one-pot synthesis is the incompatibility of the reaction conditions required for the two different enzymes. To overcome this, researchers have developed flow chemistry systems where the amine transaminase and lipase are immobilized on separate solid supports and packed into different reactors. rsc.org This compartmentalization allows for the optimization of reaction conditions for each enzymatic step independently, leading to a more efficient and controlled synthesis process. rsc.org

| Enzyme Class | Function in Cascade | Substrate | Product |

| Amine Transaminase (ATA) | Asymmetric synthesis of chiral amine | 1-phenoxypropan-2-one | This compound |

| Lipase | Acylation of the chiral amine | This compound | (R)-N-(1-phenoxypropan-2-yl)acetamide |

Redox Self-Sufficient Enzymatic Cascades

Redox self-sufficient enzymatic cascades represent a highly efficient strategy for the synthesis of chiral amines from alcohols or ketones. These systems cleverly couple an oxidation reaction with a reduction reaction, allowing for the in-situ regeneration of necessary cofactors (like NAD+/NADH), thus eliminating the need for an external regeneration system. nih.govresearchgate.net

While a specific redox self-sufficient cascade for this compound is not detailed in the provided sources, the principle can be readily applied. A hypothetical cascade could involve an alcohol dehydrogenase (ADH) to oxidize a sacrificial alcohol, generating a ketone and the reduced cofactor NADH. This NADH is then consumed by an amine dehydrogenase (AmDH) or a transaminase coupled with another dehydrogenase to reductively aminate the precursor ketone (1-phenoxypropan-2-one) into the target this compound. nih.gov Such systems are lauded for their atom economy and reduced waste, as the cofactor is continuously recycled within the reaction vessel. nih.gov

| Component | Role in Cascade | Example |

| Primary Enzyme | Catalyzes the desired reductive amination | Amine Dehydrogenase (AmDH) |

| Precursor Substrate | Ketone to be aminated | 1-phenoxypropan-2-one |

| Cofactor | Electron carrier | NAD+/NADH |

| Cofactor Regeneration Enzyme | Regenerates the consumed cofactor | Alcohol Dehydrogenase (ADH) or Formate Dehydrogenase (FDH) |

| Cosubstrate | Sacrificial molecule for cofactor regeneration | Isopropanol or Formate |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the best of both chemical and enzymatic reactions to create efficient and selective pathways to target molecules. nih.gov These strategies leverage the high selectivity and mild operating conditions of enzymes for key transformations, such as the introduction of chirality, while utilizing traditional chemical reactions for other steps.

For the synthesis of this compound, a chemoenzymatic approach could involve the kinetic resolution of a racemic precursor using a lipase. chemrxiv.org For example, racemic 1-phenoxypropan-2-ol could be acylated using a lipase and an acyl donor. The lipase would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-1-phenoxypropan-2-ol in high enantiomeric excess. This enantiopure alcohol can then be chemically converted to the target amine through standard chemical methods, such as conversion to an azide followed by reduction. The integrated transaminase-lipase system described previously is another prime example of a chemoenzymatic cascade. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of (R)-1-phenoxypropan-2-amine is characterized by absorption bands corresponding to its primary amine, ether linkage, aromatic ring, and aliphatic chain.

As a primary amine, this compound typically displays two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetrical and symmetrical N-H stretches are characteristic of the -NH₂ group. orgchemboulder.com Additionally, the N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aliphatic amine portion of the molecule generally produces a medium to weak band between 1250-1020 cm⁻¹. orgchemboulder.com

The presence of the phenoxy group gives rise to several characteristic absorptions. The C-O-C stretching of the aryl alkyl ether is typically strong and appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while C=C stretching vibrations within the benzene ring produce a series of peaks in the 1600-1450 cm⁻¹ region. wpmucdn.com The aliphatic C-H bonds of the propyl chain result in stretching absorptions in the 2960-2850 cm⁻¹ range. wpmucdn.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3300 | N-H Asymmetric Stretch | Primary Amine |

| 3330-3250 | N-H Symmetric Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 1075-1020 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

In the ¹H-NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The aromatic protons on the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The protons on the propanamine backbone will exhibit specific chemical shifts and splitting patterns based on their neighboring protons.

The methine proton (-CH) adjacent to the amine group is expected to be a multiplet due to coupling with both the methyl and methylene protons. The two diastereotopic protons of the methylene group (-CH₂-) adjacent to the oxygen atom will likely appear as distinct signals, each split by the neighboring methine proton, often resulting in a complex multiplet. The methyl group (-CH₃) protons will appear as a doublet, being split by the single adjacent methine proton. The amine protons (-NH₂) typically appear as a broad singlet, though their chemical shift can be variable and dependent on solvent and concentration.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~ 7.3-7.4 | 2H (ortho) | Multiplet | - |

| ~ 6.9-7.0 | 3H (meta, para) | Multiplet | - |

| ~ 3.8-4.1 | 2H (-OCH₂-) | Multiplet | - |

| ~ 3.1-3.4 | 1H (-CH(NH₂)-) | Multiplet | - |

| ~ 1.5-2.5 | 2H (-NH₂) | Broad Singlet | - |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. This compound contains nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected.

The carbon atom of the phenoxy group directly attached to the oxygen (ipso-carbon) will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range of δ 110-160 ppm. The aliphatic carbons will be found in the upfield region of the spectrum. The methylene carbon (-CH₂-) bonded to the oxygen will be deshielded and appear further downfield compared to the other aliphatic carbons. The methine carbon (-CH) bonded to the nitrogen will also be deshielded, while the methyl carbon (-CH₃) will be the most shielded and appear at the highest field (lowest ppm value).

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

|---|---|

| ~ 158 | C (ipso, C-O) |

| ~ 129 | C (ortho/meta) |

| ~ 121 | C (para) |

| ~ 114 | C (ortho/meta) |

| ~ 75 | -OCH₂- |

| ~ 49 | -CH(NH₂)- |

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₃NO, MW ≈ 151.21). achemblock.com As a compound with an odd number of nitrogen atoms, its molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of this compound is dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic pathway for aliphatic amines. libretexts.orgyoutube.com The most prominent fragmentation would involve the cleavage of the C-C bond between the methine and methylene groups, leading to the formation of a stable iminium cation.

Key fragmentation pathways include:

Alpha-cleavage: Loss of a phenoxymethyl radical (•CH₂OPh) from the molecular ion to produce the base peak at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ ion.

Cleavage at the ether bond: Fragmentation can also occur at the C-O ether linkage, leading to ions corresponding to the phenoxy group (m/z 93) or the propanamine side chain.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 151 | [C₉H₁₃NO]⁺ (Molecular Ion) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation from rearrangement) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties and Stereochemical Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. It is a powerful technique for investigating the stereochemistry of chiral molecules.

For a chiral molecule like this compound, the ECD spectrum will show characteristic positive or negative absorptions, known as Cotton effects, at specific wavelengths. nih.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. Typically, enantiomers exhibit mirror-image ECD spectra. nih.gov

While the specific ECD spectrum would require experimental measurement or high-level computational prediction, it is generally observed that for many chiral amines, the R-enantiomer may display a positive Cotton effect in a particular region of the spectrum (e.g., 200-300 nm). nih.gov The analysis of the ECD spectrum, often in conjunction with quantum chemical calculations, allows for the unambiguous assignment of the (R) configuration at the C2 position of the propanamine chain. The chromophores in the molecule, particularly the phenyl ring, will give rise to the observed electronic transitions.

Table 5: Expected Electronic Circular Dichroism (ECD) Characteristics for this compound

| Wavelength Region (nm) | Expected Feature | Stereochemical Implication |

|---|---|---|

| ~250-300 | Cotton Effect (CE) | The sign (positive or negative) of the CE is characteristic of the (R) absolute configuration. |

Chromatographic Techniques for Enantiomeric Purity and Quantitative Analysis

The precise determination of enantiomeric purity and the accurate quantification of this compound are critical for its application and study. Chromatographic methods are paramount for these tasks, offering high-resolution separation of enantiomers and sensitive detection. phenomenex.com Method selection depends on the analytical goal, whether it is confirming the enantiomeric excess (ee) of the desired (R)-enantiomer or quantifying its concentration in a given matrix.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed for the resolution of chiral amines. yakhak.org

The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic modes, by selecting the appropriate mobile phase. For primary amines like 1-phenoxypropan-2-amine, derivatization is sometimes employed to introduce functional groups that enhance chiral recognition and detectability. yakhak.org However, direct separation on modern CSPs is often achievable. The choice of mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier like an alcohol, is optimized to achieve baseline separation of the enantiomers. yakhak.orgnih.gov Detection is commonly performed using a UV detector. yakhak.org The enantiomeric excess can be accurately calculated by integrating the peak areas of the two separated enantiomers.

| Parameter | Description | Typical Conditions for Chiral Amines |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Lux Cellulose-3, Chiralpak series) mdpi.com |

| Mobile Phase | Mixture of a non-polar solvent and a polar modifier (Normal Phase) | n-Hexane / Isopropanol / Diethylamine mixtures |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometer | 220 - 280 nm |

| Temperature | Column Temperature | Ambient to 40 °C |

| Outcome | Separation Factor (α), Resolution (Rs) | α > 1.2, Rs > 1.5 for baseline separation |

This table presents typical starting conditions for the method development of chiral amine separations based on established methodologies.

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile compounds. hplc.sk For amines, which possess polar functional groups, derivatization is a common prerequisite to enhance volatility and thermal stability while preventing peak tailing. wiley.com The primary amine group of this compound can be derivatized with reagents like trifluoroacetic anhydride to form a more volatile trifluoroacetyl derivative. wiley.com

The separation of these derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. wiley.comgcms.cz Substituted cyclodextrins, such as permethylated beta-cyclodextrin, create a chiral environment where the enantiomeric derivatives establish transient diastereomeric complexes, resulting in different retention times. gcms.czresearchgate.net The carrier gas, typically hydrogen or helium, transports the volatile analytes through the column. hplc.sk A flame ionization detector (FID) is commonly used for detection due to its high sensitivity for organic compounds. Chiral GC offers high efficiency and sensitivity, making it well-suited for determining trace enantiomeric impurities.

| Parameter | Description | Typical Conditions for Derivatized Chiral Amines |

| Derivatization | Chemical modification to increase volatility | Reaction with Trifluoroacetic Anhydride (TFAA) |

| Stationary Phase | Chiral GC Capillary Column | Substituted cyclodextrin phases (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) wiley.com |

| Carrier Gas | Inert gas to move analyte through the column | Hydrogen or Helium wiley.com |

| Temperature Program | Controlled heating of the column oven | Isothermal or gradient ramp (e.g., 90 °C to 190 °C) wiley.com |

| Detector | Device for sensing the eluted analyte | Flame Ionization Detector (FID) |

| Outcome | Baseline separation of derivatized enantiomers | Allows for accurate determination of enantiomeric ratio |

This table outlines representative conditions for the chiral GC analysis of amines, which typically require derivatization prior to separation.

For highly sensitive and selective quantitative analysis, Ion-Pairing Chromatography (IPC) coupled with Mass Spectrometry (MS) is an effective approach. technologynetworks.com This technique is particularly useful for analyzing polar, ionizable compounds like this compound on traditional reversed-phase columns (e.g., C18) where they would otherwise have little retention. technologynetworks.comchemrxiv.org

In IPC, an ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, is added to the mobile phase. nih.govthermofisher.com This reagent is an ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com The protonated this compound (a cation) forms a neutral ion pair with the anionic reagent. This neutral complex can then be retained and separated by the non-polar stationary phase. technologynetworks.com

Coupling this separation technique with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored for detection. oup.com This allows for accurate quantification even in complex matrices. nih.govnih.gov

| Parameter | Description | Typical Conditions for Amine Analysis |

| Stationary Phase | Reversed-Phase Column | C18 or C8 silica-based column technologynetworks.comnih.gov |

| Mobile Phase | Aqueous/organic mixture with an ion-pairing reagent | Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) nih.govoup.com |

| Ion-Pairing Reagent | Forms a neutral complex with the charged analyte | Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) nih.gov |

| Ionization Source | Method to generate ions for MS analysis | Electrospray Ionization (ESI), positive mode |

| MS Detection | Mass analysis technique | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) oup.com |

| Quantitative Data | Outcome of the analysis | Precise concentration measurement based on calibration curves |

This table summarizes a typical setup for the quantitative analysis of a basic amine using ion-pairing chromatography coupled with mass spectrometry.

Theoretical and Computational Investigations of R 1 Phenoxypropan 2 Amine

Conformational Analysis and Potential Energy Surfaces

The biological activity and chiroptical properties of (R)-1-phenoxypropan-2-amine are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, which are represented on a potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. uci.educhemrxiv.orgnih.govmdpi.com

Density Functional Theory (DFT) has become a primary method for quantum mechanical calculations on organic compounds due to its balance of accuracy and computational efficiency. researchgate.net For this compound, DFT calculations are employed to determine the ground state geometries of its various possible conformers. By systematically rotating the molecule's rotatable bonds (e.g., C-C, C-O, C-N bonds), a comprehensive scan of the potential energy surface can be performed to locate the energy minima corresponding to stable conformers.

The calculations involve solving the Kohn-Sham equations, typically using a functional like B3LYP or CAM-B3LYP combined with a basis set such as 6-311G(d,p), to optimize the molecular geometry. researchgate.netnih.gov From these calculations, key electronic properties can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Hypothetical Conformer of this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -518.XXXXX | The total electronic energy of the optimized conformer. |

| HOMO Energy (eV) | -6.15 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy (eV) | -0.98 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.17 | Energy difference between HOMO and LUMO, indicating chemical reactivity. nih.gov |

| Dipole Moment (Debye) | 1.85 | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type.

While DFT is robust, other computational methods are also used for conformational analysis. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. Using force fields like MMFF94, MM can rapidly screen a large number of potential conformations, which can then be refined using higher-level methods. chemrxiv.org This is particularly useful for generating initial structures for more computationally intensive calculations.

Ab initio (Latin for "from the beginning") methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, solve the Schrödinger equation with fewer approximations than DFT. nih.gov These methods can provide highly accurate energies and geometries, often considered the "gold standard" in computational chemistry. nih.gov However, their high computational cost typically limits their use to smaller molecules or for single-point energy calculations on geometries optimized with less expensive methods like DFT. A common strategy is to perform an initial conformational search with MM, optimize the low-energy conformers with DFT, and then calculate final, highly accurate energies using a method like CCSD(T). chemrxiv.org

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Typical Application | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Mechanics (MM) | Initial conformational search | Very fast, suitable for large systems | Less accurate, depends on force field parameterization |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties | Good balance of accuracy and cost researchgate.net | Functional choice can impact results |

| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations | High accuracy, systematically improvable nih.gov | Computationally very expensive |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral molecules. nih.govnih.gov The correlation between a molecule's conformation and its ECD spectrum can be effectively investigated using computational methods. nih.gov

The process involves calculating the theoretical ECD spectra for the stable conformers of this compound identified through methods like DFT. Time-dependent DFT (TD-DFT) is the most common approach for this. The individual spectra of each conformer are then averaged, weighted by their Boltzmann population based on their relative free energies. This computed, averaged spectrum is then compared to the experimentally measured ECD spectrum. A good match between the theoretical spectrum for the (R)-enantiomer and the experimental spectrum confirms the absolute configuration. This approach is highly effective for configurational assignment and provides insight into the predominant conformations of the molecule in solution. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. nih.gov

MD simulations are instrumental in understanding how this compound interacts with enzyme targets. frontiersin.org To study this, a system is constructed containing the enzyme, the ligand (this compound), and explicit solvent molecules (typically water) with ions to mimic physiological conditions. After an initial energy minimization and equilibration period, a production simulation is run, often for hundreds of nanoseconds or longer.

Analysis of the resulting trajectory can reveal:

Binding Modes: The stable and preferred orientations of the ligand within the enzyme's active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the enzyme-ligand complex.

Conformational Changes: How the enzyme and/or the ligand change their shape upon binding.

Binding Free Energies: Advanced techniques can be used to calculate the strength of the interaction.

These simulations provide an atomic-level understanding of the structural basis for the molecule's biological activity. nih.gov

For a ligand to bind to an enzyme's active site, it must first travel from the solvent and navigate through potential access tunnels or channels within the protein structure. The opening and closing of flexible protein loops are often essential for this process. nih.gov MD simulations, particularly with enhanced sampling methods like steered MD or umbrella sampling, can be used to model this ligand transfer process.

By simulating the journey of this compound from the solvent into the active site, researchers can map the entire binding pathway. This allows for the identification of intermediate binding spots and potential bottlenecks or energy barriers along the access tunnel. Calculating the Potential of Mean Force (PMF) along this pathway reveals the free energy profile of the binding process, providing quantitative insights into the kinetics of ligand association and dissociation. Understanding these transfer mechanisms is crucial for a complete picture of enzyme-ligand recognition and can inform the design of more effective molecules.

Mechanistic Studies through Computational Chemistry

Computational chemistry allows researchers to model chemical reactions, providing a lens into the transient and high-energy states that are often difficult or impossible to observe experimentally. By calculating the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of all intermediates and transition states.

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Techniques like Density Functional Theory (DFT) are frequently employed to model reaction mechanisms, predict kinetic feasibility, and understand the role of catalysts.

A computational investigation into a synthetic route for this compound would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., 1-phenoxy-2-propanone and an aminating agent) and the final product, this compound, are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for each proposed elementary step of the reaction. The TS represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Energy Profile Calculation: The energies of the reactants, intermediates, transition states, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction kinetics. A lower activation energy implies a faster reaction rate.

Catalyst Role Elucidation: If the synthesis is catalyzed, computational models can reveal how the catalyst interacts with the reactants and intermediates to lower the activation energy. This can involve stabilizing the transition state or opening up an alternative reaction pathway with a lower energy barrier.

For instance, a computational study on a related Pd-catalyzed synthesis of a chiral carbamate (B1207046) demonstrated the power of this approach. mdpi.com DFT calculations were used to map out a multi-step mechanistic pathway, identifying ligand dissociation, intermediate formation, and hydrogenation steps. mdpi.com The study confirmed that the uncatalyzed reaction was not spontaneous and revealed how the palladium catalyst played a crucial role in stabilizing intermediates and reducing activation barriers, making the reaction feasible. mdpi.com

The table below illustrates a hypothetical reaction energy profile for a catalyzed synthesis step, based on the type of data generated in such computational studies.

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Initial state with separated starting materials and catalyst. |

| 2 | Reactant-Catalyst Complex | -5.0 | Formation of a stable complex between a reactant and the catalyst. |

| 3 | Transition State 1 (TS1) | +15.0 | The highest energy point for the first chemical transformation, representing the kinetic barrier. |

| 4 | Intermediate-Catalyst Complex | -10.0 | A metastable species formed after the first step, bound to the catalyst. |

| 5 | Transition State 2 (TS2) | +12.0 | The energy barrier for the conversion of the intermediate to the product complex. |

| 6 | Product-Catalyst Complex | -25.0 | The final product still associated with the catalyst before its release. |

| 7 | Products + Catalyst (regenerated) | -20.0 | The final state with the desired product and the regenerated catalyst, indicating an exothermic reaction. |

This table is a generalized representation of data from a computational study on a catalyzed reaction and does not represent actual experimental data for the synthesis of this compound.

Such detailed computational analyses provide invaluable insights that can guide the optimization of reaction conditions, the selection of more efficient catalysts, and the suppression of unwanted side products.

Computational Enzyme Design and Engineering Principles for Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. For the production of enantiomerically pure compounds like this compound, enzymes such as transaminases and amine dehydrogenases are of great interest. Computational tools are pivotal in designing and engineering these enzymes to have improved activity, stability, and specificity for non-natural substrates.

Computational enzyme design and engineering rely on a deep understanding of the relationship between an enzyme's structure and its function. international-pharma.comnih.gov The process often involves creating a model of the enzyme's active site with the substrate of interest docked within it. This model allows researchers to identify key amino acid residues that interact with the substrate and influence the reaction's outcome.

Key principles and techniques in this field include:

Rational Design: This approach uses detailed knowledge of the enzyme's structure and mechanism to predict specific mutations that will lead to desired improvements. international-pharma.com For example, if the substrate-binding pocket is too small for the target substrate (e.g., 1-phenoxy-2-propanone), computational modeling can identify bulky amino acid residues (like tryptophan or tyrosine) that can be mutated to smaller ones (like alanine (B10760859) or glycine) to create more space.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic motions of the enzyme and the substrate over time. This can reveal how the substrate enters and binds to the active site and can identify flexible regions of the enzyme that could be targeted for mutagenesis to improve catalytic efficiency.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a highly accurate description of the chemical reaction occurring in the active site (using quantum mechanics) while treating the rest of the protein environment with less computationally expensive methods (molecular mechanics). QM/MM is used to calculate activation energies and model transition states within the complex enzyme environment.

De Novo Design: This ambitious approach aims to design entirely new enzymes from scratch for reactions that have no natural catalyst. nih.gov While challenging, it represents a frontier in protein engineering.

A study on the biocatalytic synthesis of the structurally similar (S)-1-methoxypropan-2-amine using amine dehydrogenases (AmDHs) highlights the utility of these computational approaches. frontiersin.org Modeling studies were used to provide insights into the active sites of the enzymes, helping to explain the basis for the challenging discrimination between similarly sized substituents required for high enantioselectivity. frontiersin.org By understanding these structural determinants, researchers can rationally engineer the AmDHs to better accommodate new substrates, potentially including the precursor to this compound.

The following table summarizes common computational tools and their applications in enzyme engineering for biocatalysis.

| Computational Method | Application in Enzyme Engineering | Example Outcome |

| Homology Modeling | Predicts the 3D structure of an enzyme based on the known structure of a related protein. | A structural model of a novel transaminase to serve as a basis for rational design. |

| Molecular Docking | Predicts the preferred binding orientation of a substrate (e.g., 1-phenoxy-2-propanone) within the enzyme's active site. | Identification of key amino acid residues involved in substrate binding and stereoselectivity. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the enzyme-substrate complex over time to understand its flexibility and dynamics. nih.gov | Revealing the opening and closing of tunnels that provide access to the active site. |

| Rational Design/In Silico Mutagenesis | Predicts the effect of specific amino acid mutations on enzyme stability, activity, or specificity. international-pharma.com | A ranked list of mutations predicted to improve the catalytic efficiency for the target reaction. |

| QM/MM Calculations | Models the enzymatic reaction mechanism at a quantum mechanical level to understand transition states and calculate activation energies. | A detailed understanding of the catalytic mechanism and the role of specific residues in stabilizing the TS. |

Through the iterative application of these computational principles and experimental validation, enzymes can be tailored to become highly efficient and selective biocatalysts for the industrial production of valuable chiral amines.

Chemical Reactivity and Derivatization Strategies Involving R 1 Phenoxypropan 2 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in (R)-1-phenoxypropan-2-amine is characterized by a lone pair of electrons on the nitrogen atom. This electron pair is readily available to attack electron-deficient centers, making the molecule a competent nucleophile. The nucleophilicity of this primary amine is influenced by the attached alkyl group, which is electron-donating and thus increases the electron density on the nitrogen, making it more nucleophilic than ammonia. Consequently, this compound readily participates in nucleophilic substitution and addition reactions with a wide range of electrophiles. This reactivity is the basis for the acylation and alkylation reactions discussed in the subsequent sections.

Acylation Reactions for the Formation of Chiral Amides

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is a direct and efficient method for the synthesis of chiral amides. In this reaction, the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide bond. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Crucially, when this compound undergoes acylation, the stereochemical integrity of the chiral center is typically preserved, leading to the formation of an enantiomerically pure N-substituted amide. This makes acylation a valuable strategy in chiral synthesis.

Table 1: Examples of Acylation Reactions with this compound

| Acylating Agent | Product Name | Typical Reaction Conditions |

|---|---|---|

| Acetyl chloride | (R)-N-(1-phenoxypropan-2-yl)acetamide | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0°C to room temp. |

| Benzoyl chloride | (R)-N-(1-phenoxypropan-2-yl)benzamide | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0°C to room temp. |

Alkylation Reactions and Control of Polysubstitution

Alkylation of this compound with alkyl halides presents a synthetic challenge due to the issue of polysubstitution. The initial reaction of the primary amine with an alkyl halide yields a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.

To achieve selective mono-alkylation and prevent these subsequent reactions, several strategies can be employed:

Use of a Large Excess of the Amine: By using a significant excess of this compound, the probability of the alkyl halide encountering another primary amine molecule is much higher than it encountering the newly formed secondary amine product.

Reductive Amination: A highly effective method for controlled mono-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride). This avoids the use of alkyl halides altogether.

"Borrowing Hydrogen" Catalysis: Modern catalytic methods using non-noble metals like manganese can achieve selective N-alkylation of amines with alcohols. nih.gov These reactions are atom-efficient and proceed with high chemoselectivity for the mono-alkylated product. nih.gov

Competitive Deprotonation/Protonation: A specialized strategy involves using the amine hydrobromide salt. rsc.org Under controlled basic conditions, the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product remains protonated and thus non-nucleophilic, preventing further alkylation. rsc.org

Derivatization for Analytical Detection and Purification

Derivatization is a key strategy to enhance the detection, separation, and quantification of this compound, particularly in complex matrices or for chiral analysis.

To determine the enantiomeric purity of 1-phenoxypropan-2-amine or to separate its racemic mixture, an indirect chromatographic method can be used. This involves reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral high-performance liquid chromatography (HPLC) column. oup.comnih.gov

The choice of CDA is critical and depends on the analyte and the analytical technique. For primary amines structurally similar to this compound, such as amphetamines, several CDAs have proven effective. oup.comnih.govsigmaaldrich.comnih.gov

Table 2: Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Common Name/Acronym | Functional Group Reactivity | Detection Method |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Reacts with primary amines via nucleophilic aromatic substitution. | UV-Vis (approx. 340 nm) oup.comnih.gov |

| (-)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Reacts with primary amines to form carbamates. | Fluorescence nih.gov |

| 9-Fluorenylmethyl chloroformate-L-proline | FMOC-L-Pro | Reacts with primary amines to form stable diastereomeric derivatives. | Fluorescence rsc.org |

For the analysis of amine metabolites by liquid chromatography-mass spectrometry (LC-MS), pre-column derivatization is often employed to improve analytical performance. academicjournals.org The primary goals of this strategy are to:

Enhance Chromatographic Retention: Primary amines like this compound can be quite polar and may exhibit poor retention on common reversed-phase HPLC columns. Derivatization with a hydrophobic reagent increases retention and improves peak shape.

Improve Ionization Efficiency: The derivatization tag can significantly improve the analyte's ionization efficiency in the mass spectrometer's ion source (e.g., electrospray ionization - ESI), leading to lower detection limits. academicjournals.org

Increase Selectivity and Sensitivity: By introducing a specific chemical tag, the resulting derivative will have a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection using techniques like multiple reaction monitoring (MRM).

Table 3: Common Pre-column Derivatization Reagents for LC-MS Analysis of Amines

| Derivatization Reagent | Acronym | Key Features & Benefits |

|---|---|---|

| Dansyl Chloride | Dns-Cl | Introduces a hydrophobic dansyl group, enhancing reversed-phase retention and ESI response. Widely used for primary and secondary amines. academicjournals.org |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | A fluorogenic and chromophoric reagent that reacts with primary and secondary amines, useful for both fluorescence and MS detection. mdpi.com |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) | APDS | A novel reagent designed for rapid derivatization, providing a common fragment ion (m/z 121) for all derivatized amines, which is ideal for precursor ion scanning or MRM analysis in MS/MS. nih.gov |

Applications of R 1 Phenoxypropan 2 Amine in Asymmetric Catalysis and Ligand Design

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The enantiomerically pure nature of (R)-1-phenoxypropan-2-amine makes it an important starting material or intermediate in the synthesis of complex, high-value organic molecules. Chiral amines are recognized as essential building blocks for the pharmaceutical industry. researchgate.net The development of cost-effective and sustainable methods to produce these amines is a key focus, as an estimated 40-45% of drug candidates contain a chiral amine moiety. researchgate.netresearchgate.net

This compound serves as a key intermediate in chemoenzymatic routes to produce pharmacologically active compounds. researchgate.net For instance, its structural motif is found in various pharmaceuticals, and biocatalytic methods using enzymes like transaminases have been engineered for its efficient preparation from the corresponding prochiral ketone, 1-phenoxypropan-2-one. researchgate.netrsc.orgacs.org This enzymatic approach is part of a broader trend toward greener and more sustainable chemical manufacturing. researchgate.net

One notable application is its use in multi-enzyme cascade reactions. For example, this compound, produced via transaminase-catalyzed amination, can be directly used in a subsequent lipase-catalyzed acylation to form chiral amides. rsc.orgrsc.org This process demonstrates its utility as a foundational chiral scaffold upon which further molecular complexity can be built.

Table 1: Examples of Molecules Synthesized Using this compound

| Precursor | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Enzymatic Acylation | (R)-N-(1-phenoxypropan-2-yl)acetamide | Chiral amide, fine chemical intermediate rsc.orgrsc.orguniovi.es |

Precursor for the Development of Novel Chiral Ligands in Asymmetric Catalysis

The design and synthesis of new chiral ligands are central to advancing transition metal-catalyzed asymmetric reactions. nih.govchinesechemsoc.org Chiral amines, including this compound, are versatile precursors for a wide array of ligands due to the reactive nature of the amino group, which allows for systematic structural modifications.

Chiral phosphines are a dominant class of ligands in asymmetric catalysis because of their strong coordination to transition metals and their ability to induce high enantioselectivity. nih.gov The synthesis of β-aminophosphines can be achieved through methods like the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols, a category of compounds structurally related to this compound. scholaris.ca

While direct synthesis examples starting from this compound are not prominently documented in the provided results, the established synthetic routes for other chiral amines can be applied. For instance, the primary amine of this compound could be reacted with phosphorus electrophiles, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield chiral aminophosphine (B1255530) ligands. researchgate.net The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on both the amine backbone and the phosphorus atom, making them valuable for a range of catalytic applications. sioc-journal.cn The development of P-chiral phosphorus ligands, which have a stereogenic center at the phosphorus atom itself, represents a significant advancement in this field, offering rigid and tunable structures for highly efficient reactions. nih.govsioc-journal.cn

Table 2: Potential Chiral Phosphorus-Based Ligands Derived from this compound

| Ligand Type | General Synthetic Approach | Potential Application |

|---|---|---|

| Aminophosphine | Reaction with R₂PCl | Asymmetric Hydrogenation, Cross-Coupling |

| Phosphinite | Reaction with R₂PCl after conversion to amino alcohol | Asymmetric Transfer Hydrogenation researchgate.net |

The modular nature of chiral amines makes them excellent precursors for creating libraries of ligands with varied properties. nih.gov This "tunability" is crucial for optimizing catalysts for specific reactions. Chiral amines can be transformed into diverse ligand classes, including N-heterocyclic carbenes (NHCs), which are known for forming robust catalysts. bohrium.com For example, chiral vicinal diamines, which can be synthesized from chiral amines, serve as precursors to sterically hindered chiral NHC ligands that are otherwise difficult to access. bohrium.com

These tunable ligands are instrumental in a wide array of transition metal-catalyzed processes, such as asymmetric hydrogenation, reductive amination, and cross-coupling reactions. nih.govbohrium.comacs.org The ability to systematically modify the ligand's structure—by altering steric bulk or electronic properties derived from the initial chiral amine—allows for the fine-tuning of the catalyst's activity and selectivity for a specific substrate. chinesechemsoc.orgrsc.org The development of modular chiral ligands has enabled the preparation of novel metal complexes with tailored properties, leading to highly active and efficient catalysts. nih.govacs.org

Contribution to the Production of Optically Active Fine Chemicals

Optically active fine chemicals are high-value compounds used extensively in the pharmaceutical, agrochemical, and flavor industries. Chiral amines are critical intermediates in the synthesis of these products. researchgate.netmdpi.com this compound, in particular, contributes to this field primarily as an enantiopure building block.

The production of this compound itself is an important process, often achieved through biocatalytic kinetic resolution or asymmetric synthesis using transaminase enzymes. mdpi.com These enzymatic methods provide high enantiomeric purity (>99% ee), which is essential for subsequent applications. uniovi.es

Once obtained, this compound can be used in the synthesis of other valuable fine chemicals. A prime example is its use in enzyme-catalyzed cascade reactions to produce (R)-N-(1-phenoxypropan-2-yl)acetamide. rsc.orgrsc.org In a continuous flow system, 1-phenoxypropan-2-one is first converted to this compound using an immobilized amine transaminase, which is then acylated by an immobilized lipase (B570770) in a subsequent step. rsc.orgrsc.org This integrated, multi-enzyme approach showcases a modern, efficient, and sustainable route to optically active fine chemicals, underscoring the importance of this compound as a key intermediate.

Table 3: Examples of Optically Active Fine Chemicals Associated with this compound

| Chemical | Production Method | Application/Significance |

|---|---|---|

| This compound | Asymmetric transamination of 1-phenoxypropan-2-one researchgate.netacs.org | Chiral building block for pharmaceuticals and other fine chemicals researchgate.netmdpi.com |

| (R)-N-(1-phenoxypropan-2-yl)acetamide | Two-step enzyme cascade from 1-phenoxypropan-2-one rsc.orgrsc.org | Optically active amide; fine chemical |

Q & A

Q. What are the common synthetic routes for enantioselective synthesis of (R)-1-phenoxypropan-2-amine?

- Methodological Answer : this compound can be synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or resolution of racemic mixtures via chiral chromatography. Key reagents include sodium borohydride with chiral ligands or lipases for kinetic resolution . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to enhance enantiomeric excess (ee). Structural confirmation requires NMR (¹H/¹³C) and chiral HPLC (e.g., Chiralcel OD-H column) to validate stereochemistry .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and amine protons (δ 1.2–2.0 ppm).

- Mass Spectrometry : Use LC-MS (ESI+) to observe the molecular ion peak at m/z 152.2 [M+H]⁺.

- Chiral Purity : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane:isopropanol (90:10) mobile phase to determine ee ≥98% .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified in this compound, and what factors influence its stability during storage?

- Methodological Answer :

- Quantification : Use chiral GC-MS or circular dichroism (CD) spectroscopy. For GC-MS, derivatize the amine with a chiral reagent (e.g., (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to enhance separation .

- Stability : Monitor racemization under varying pH, temperature, and light exposure. Storage at -20°C in inert atmospheres (argon) minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Source Analysis : Verify enantiomeric purity across studies; even 5% impurity in the (S)-enantiomer can skew receptor-binding assays.

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for GPCR studies) and positive/negative controls.

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or methodological variability (e.g., IC₅₀ differences due to incubation time) .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?

- Methodological Answer :

- Synthesis : Incorporate ¹³C at the propan-2-amine carbon via reductive amination with NaBH₃CN and ¹³C-labeled ketone precursors.

- Tracing : Use LC-HRMS to track labeled metabolites in hepatocyte incubations. Key steps include phase I oxidation (cytochrome P450) and phase II glucuronidation.

- Quantitative Analysis : Calculate isotopic enrichment ratios to distinguish endogenous vs. exogenous metabolite pools .

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina® with crystal structures of serotonin receptors (5-HT₂A PDB: 6WGT). Protonate the amine group at physiological pH for accurate ligand preparation.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with in vitro EC₅₀ values .

Q. How can impurity profiling (e.g., Phenoxybenzamine Impurity B) inform toxicological assessments of this compound?

- Methodological Answer :

- Identification : Use HPLC-QTOF to detect chlorinated byproducts (e.g., N-(2-chloroethyl)-1-phenoxypropan-2-amine) via characteristic isotopic patterns (³⁵Cl/³⁷Cl).

- Toxicity Screening : Test impurities in Ames assays (TA98 strain) for mutagenicity and in HepG2 cells for cytotoxicity (IC₅₀ <100 μM indicates risk).

- Mitigation : Optimize synthesis to minimize alkylation steps, reducing chloroethyl derivatives .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.